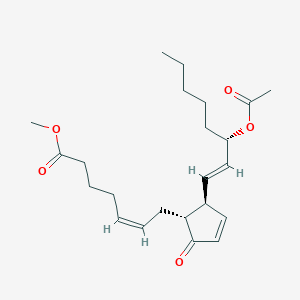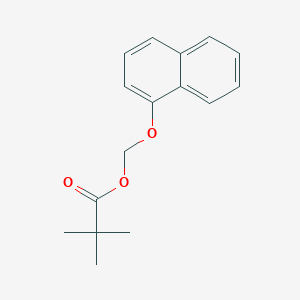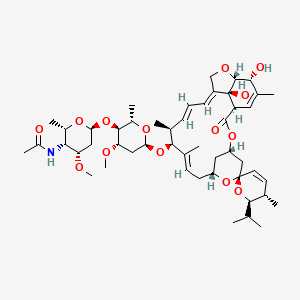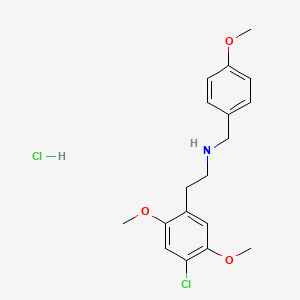![molecular formula C33H64O5 B3026226 Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester CAS No. 199274-84-5](/img/structure/B3026226.png)
Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester
Overview
Description
The compound of interest, octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester, is not directly studied in the provided papers. However, similar compounds with related structures and properties are discussed. For instance, the antifungal properties of oleic acid, 3-(octadecyloxy) propyl ester, isolated from Lepidagathis cristata, are explored, indicating the biological relevance of such compounds . Additionally, the photooxidation and stabilization properties of related esters are investigated, which may provide insights into the stability and degradation pathways of octadecanoic acid esters .
Synthesis Analysis
The synthesis of related compounds involves the isolation of bioactive esters from plant sources, as seen in the study of Lepidagathis cristata, where oleic acid, 3-(octadecyloxy) propyl ester, was isolated and identified as a major bioactive compound . The synthesis of other esters, such as the ethylene adduct of conjugated octadecadienoic acids, involves chemical reactions like peracid oxidation, saponification, and epoxidation, which could be analogous to the synthesis of octadecanoic acid esters .
Molecular Structure Analysis
The molecular structure of octadecanoic acid esters is characterized by a long hydrocarbon chain and an ester functional group, which is a common feature in the studied compounds. The presence of additional functional groups, such as hydroxy or formoxy groups, can influence the reactivity and physical properties of these molecules . The molecular structure is crucial in determining the compound's interaction with biological systems and its stability under various conditions .
Chemical Reactions Analysis
Chemical reactions involving octadecanoic acid esters can include oxidation and photooxidation, as demonstrated by the oxidation of methyl- and octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionates . These reactions can lead to the formation of hydroperoxides and other oxidation products, which are relevant for understanding the aging and stabilization of materials like polyolefins . The bioactive ester from Lepidagathis cristata also exhibits antifungal activity, suggesting that these compounds can participate in biological interactions and potentially serve as herbal antifungal formulations .
Physical and Chemical Properties Analysis
The physical and chemical properties of octadecanoic acid esters are influenced by their molecular structure. The long hydrocarbon chains typically confer hydrophobicity, while the ester group can participate in hydrogen bonding and other polar interactions. The presence of additional functional groups can further modify these properties, as seen in the peracid oxidation products of ethylene adducts of octadecadienoic acids . The stability of these compounds under light and heat exposure is also of interest, as it relates to their potential applications in material science and biotechnology .
Scientific Research Applications
Antimicrobial and Antioxidant Properties
Octadecanoic acid and its derivatives have demonstrated antimicrobial properties against bacteria such as B. subitlis and P. aeruginousa, and antioxidant activities, with varying effectiveness based on concentration. This suggests potential applications in preserving food products and in developing antimicrobial agents (Sudharsan et al., 2011).
Chemical Characterization and Synthesis
Research has focused on the isolation and characterization of octadecanoic acid from various natural sources, such as the ethyl acetate root extract of Trigonella foenum graecum L. using hydroponics method, highlighting the compound's presence in diverse biological materials and its potential for various industrial applications (Sudharsan et al., 2011).
Biolubricant Applications
Derivatives of octadecanoic acid have been studied for their suitability in biolubricant applications. This includes exploring the properties of synthetic ester basestocks derived from oleic acid, with a focus on improving pour point and oxidative stability for industrial fluid formulations (Salimon et al., 2012).
properties
IUPAC Name |
(2-dodecanoyloxy-3-hydroxypropyl) octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64O5/c1-3-5-7-9-11-13-14-15-16-17-18-20-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-19-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXBFGYKBOUTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026143.png)
![3-[2-[di(methyl-d3)amino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide, butanedioic acid (2:1)](/img/structure/B3026145.png)

![(2S,3R,4E)-2-amino-13-[3-(4-pentyn-1-yl)-3H-diazirin-3-yl]-4-tridecene-1,3-diol](/img/structure/B3026149.png)
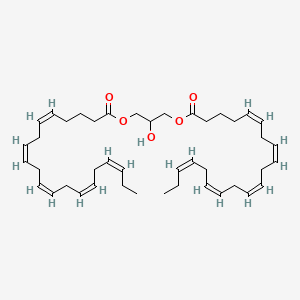
![N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B3026153.png)
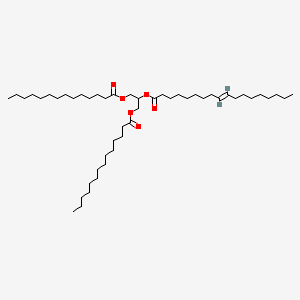
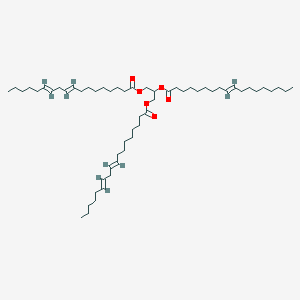
![Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026156.png)
![9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)
